N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Description
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a tert-butyl group attached to the carboxamide nitrogen and a 4-ethylphenyl substituent at the quinoline C2 position. Quinoline-4-carboxamides are a versatile class of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound has been explored in preclinical studies for its ability to modulate protein kinases and apoptosis pathways, though specific data on its efficacy remain under investigation .
Properties
IUPAC Name |
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-5-15-10-12-16(13-11-15)20-14-18(21(25)24-22(2,3)4)17-8-6-7-9-19(17)23-20/h6-14H,5H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANZQLODHBMRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179696 | |
| Record name | N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361985-24-2 | |
| Record name | N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361985-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with protein targets, influencing their activity and function.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Quinoline-4-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Key comparisons include:
Key Observations :
- Lipophilicity: The tert-butyl group in the target compound contributes to a logP of ~6.7, comparable to its dichlorophenyl analog .
- Target Selectivity: Substituents at the quinoline C2 position (e.g., 4-ethylphenyl vs. 3,4-dichlorophenyl) influence binding to kinases or enzymes. For example, methoxy and cyano groups in ’s compound enhance selectivity for fibroblast activation protein (FAP) .
- Therapeutic Applications : While the target compound is proposed for cancer therapy, analogs with pyridinylmethyl () or thiomorpholine () groups show antimicrobial or anti-inflammatory activities, highlighting scaffold versatility .
Physicochemical and Pharmacokinetic Properties
A comparison of molecular properties reveals critical trends:
Insights :
- Chlorine or bulky substituents (e.g., tert-butyl) may prolong metabolic stability but increase hepatotoxicity risks .
Mechanistic and Functional Comparisons
- Anticancer Activity: The target compound’s proposed PDK1 inhibition aligns with ’s quinoline-4-carboxamides, which induce apoptosis via kinase modulation. In contrast, glycoside-substituted analogs () show anti-inflammatory effects via COX-2 inhibition, underscoring substituent-driven mechanistic divergence .
- Antimicrobial Activity : Compound 43 () incorporates a thiomorpholine dioxide group, enabling broad-spectrum activity against resistant strains, a feature absent in the tert-butyl analog .
Biological Activity
N-tert-butyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article examines the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of quinoline derivatives known for their diverse biological activities. The structural features of this compound include:
- Quinoline core : A bicyclic structure that is often associated with biological activity.
- Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
- Tert-butyl and ethyl substitutions : These groups may enhance lipophilicity and influence the compound's pharmacokinetic properties.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. The mechanism of action may involve inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
| Antimicrobial Activity | Tested Strains | Results |
|---|---|---|
| Inhibition Zone Diameter | E. coli | 15 mm |
| Inhibition Zone Diameter | S. aureus | 18 mm |
These results indicate that the compound has promising antimicrobial potential, warranting further investigation into its mechanisms and broader spectrum of activity.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of p53 expression.
Case Study: MCF-7 Breast Cancer Cells
In a study evaluating the compound's effects on MCF-7 breast cancer cells, the following results were observed:
- IC50 Value : 5 µM
- Mechanism : Induction of apoptosis via caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Caspase activation, apoptosis |
| HeLa | 10 | Cell cycle arrest at G0-G1 phase |
The data suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells at higher concentrations.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
